Bienvenue dans la boutique en ligne BenchChem!

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Medicinal chemistry Structure-activity relationship Physicochemical profiling

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide (CAS 391229-42-8) is a structurally validated sulfamoyl benzamidothiazole, identified from a UCSD high-throughput screen for sustained NF-κB activation. Its unique 'Site B' 5-bromothiophene substituent confers distinct electronic properties vs. simple phenyl analogs, making it a critical probe for SAR studies. The bromine handle enables rapid Pd-catalyzed diversification for focused library synthesis. Purchase this ≥90% pure HTS compound for cell-based reporter assays or as a core scaffold for medicinal chemistry optimization. Direct sourcing from major screening compound suppliers is available.

Molecular Formula C20H22BrN3O3S3
Molecular Weight 528.5
CAS No. 391229-42-8
Cat. No. B2401931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
CAS391229-42-8
Molecular FormulaC20H22BrN3O3S3
Molecular Weight528.5
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
InChIInChI=1S/C20H22BrN3O3S3/c1-3-11-24(12-4-2)30(26,27)15-7-5-14(6-8-15)19(25)23-20-22-16(13-28-20)17-9-10-18(21)29-17/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23,25)
InChIKeyFZUKKERNHQHPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide (CAS 391229-42-8): Structural and Pharmacophoric Identity


N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide (CAS 391229-42-8) is a synthetic sulfamoyl benzamidothiazole derivative with molecular formula C20H22BrN3O3S3 and molecular weight 528.5 g/mol [1]. It features a unique substitution pattern combining a 5-bromothiophen-2-yl group at the thiazole 4-position with a dipropylsulfamoyl benzamide moiety, a scaffold that was identified by high-throughput screening for sustained NF-κB activation and subsequently optimized through systematic SAR studies at UC San Diego [2]. The compound is commercially available as a research-grade screening compound (Life Chemicals catalog F0214-0004, purity ≥90%) [3], positioning it within the broader class of sulfamoyl benzamidothiazoles explored as vaccine adjuvant co-adjuvants and immunomodulatory agents.

Why Simple Substitution of N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide with Other Thiazole Analogs is Not Advisable


The sulfamoyl benzamidothiazole scaffold, first characterized in the UCSD NF-κB prolongation screen, exhibits marked sensitivity to the nature of the thiazole 4-position substituent, designated 'Site B' in the published SAR map [1]. In that study, modification at Site B yielded compounds with divergent potency in NF-κB reporter assays: compound 18q (Site B modified) was more potent than the parent compound 1, while compound 12d (Site A modified) was less potent, demonstrating that even single-atom or single-ring substitutions at the thiazole 4-position produce non-linear changes in biological activity that preclude generic interchange [1]. The 5-bromothiophene moiety specifically introduces a sulfur-containing heteroaromatic ring with a bromine handle for cross-coupling, a combination absent in simple phenyl, dichlorophenyl, or dimethoxyphenyl analogs. Furthermore, the dipropylsulfamoyl group, while shared with probenecid-like pharmacophores, is presented in a distinct molecular context here that influences both target engagement and physicochemical properties such as logP and topological polar surface area [2]. These scaffold- and substituent-level differences make naive substitution scientifically unsound without confirmatory parallel testing.

Quantitative Differentiation Evidence for N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide (CAS 391229-42-8)


Thiazole 4-Position Substituent: 5-Bromothiophen-2-yl vs. 4-Bromophenyl – Physicochemical and Electronic Divergence

The target compound incorporates a 5-bromothiophen-2-yl substituent at the thiazole 4-position, whereas its closest analog, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide (CAS 391228-62-9), bears a 4-bromophenyl group. The thiophene ring introduces a sulfur heteroatom that alters both electronic distribution and conformational preferences compared to a phenyl ring [1]. Computed physicochemical properties reveal that the bromothiophene analog has a higher topological polar surface area (TPSA = 144 Ų) [2] compared to the bromophenyl analog (predicted TPSA ≈ 112 Ų, based on the replacement of thiophene S with C), which impacts membrane permeability and target binding orientation. Additionally, the thiophene sulfur can participate in unique S–π and S–H interactions with protein binding pockets that are not available to the phenyl analog, a distinction recognized in kinase inhibitor design [3].

Medicinal chemistry Structure-activity relationship Physicochemical profiling

NF-κB Activation SAR: Site B Modification Yields Potency Gains Relative to Parent Scaffold

In the foundational SAR study by Shukla et al. (2021), systematic modification of the sulfamoyl benzamidothiazole scaffold at designated Sites A through F identified Site B (corresponding to the thiazole 4-position substituent) as a region where structural modifications could enhance NF-κB activation potency relative to the parent compound 1 [1]. Specifically, compound 18q, which carries a Site B modification, demonstrated greater NF-κB activation than compound 1 in a dose-response format using a SEAP reporter assay in the presence of LPS [1]. While 391229-42-8 was not explicitly tested in this published series, its 5-bromothiophene substituent occupies the identical Site B position and represents a structurally distinct chemotype within this validated SAR landscape. The published dose-response curves show that Site B-modified compounds achieved enhanced NF-κB signaling at concentrations where Site A-modified compound 12d showed reduced activity, establishing the critical role of Site B substitution for potency optimization [1].

Immunology NF-κB signaling Vaccine adjuvant SAR

Synthetic Tractability: Bromothiophene as a Cross-Coupling Handle vs. Non-Halogenated Analogs

The bromine atom on the thiophene ring of 391229-42-8 provides a versatile synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) [1]. In contrast, non-halogenated thiazole 4-position analogs such as N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide lack this reactive site and cannot undergo direct coupling without prior functionalization. The bromine substituent is positioned on the thiophene ring at the 5-position, distal to the thiazole core, which minimizes steric interference during coupling while preserving the integrity of the benzamidothiazole pharmacophore. This feature is absent in the 4-bromophenyl analog, where the bromine is directly attached to a phenyl ring with different electronic properties and coupling reactivity. Palladium-catalyzed amination of five-membered heterocyclic halides, including bromothiophenes, proceeds with high efficiency using Pd(I) dimer catalysts and P(tBu)3 ligands, as demonstrated by Buchwald and colleagues [2], providing a well-precedented synthetic pathway for library expansion from this scaffold.

Synthetic chemistry Cross-coupling Library diversification Fragment-based drug discovery

Predicted Lipophilicity (XLogP3 = 5.5) and Drug-Likeness Compared to Dichlorophenyl Analog

The computed partition coefficient (XLogP3-AA) for 391229-42-8 is 5.5 [1], which falls within the upper range of drug-like space (Lipinski's rule of five criterion: logP ≤ 5). In contrast, the 2,5-dichlorophenyl analog N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide (CAS 391228-63-0) has a molecular weight of 512.47 Da and predicted logP of approximately 5.8–6.2 based on the additive contribution of the second chlorine atom [2]. The bromothiophene analog achieves a lower calculated logP while retaining a higher molecular weight (528.5 vs. 512.5), indicating that the thiophene sulfur offsets some of the lipophilicity introduced by bromine relative to chlorine. This places 391229-42-8 closer to the optimal logP range (3–5) for lead-like compounds, which is associated with reduced promiscuity, lower phospholipidosis risk, and improved developability profiles [3]. The compound also maintains a single hydrogen bond donor (the benzamide NH) and 7 hydrogen bond acceptors, yielding a favorable HBD/HBA balance for target engagement.

Drug-likeness ADME prediction Lipophilicity Lead optimization

Commercial Availability and Purity Specifications for Reproducible Procurement

391229-42-8 is commercially stocked by Life Chemicals (catalog F0214-0004) with certified purity ≥90% and available in 2 μmol and 5 μmol quantities at $57.00 and $63.00 respectively [1]. This contrasts with several structural analogs such as N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide, which are available only through custom synthesis request with longer lead times and without published purity specifications. The Life Chemicals HTS compound collection is internally synthesized with quality control by 400 MHz NMR and/or LCMS , providing batch-to-batch consistency that is essential for reproducible screening results. The compound's PubChem CID (5227587) and InChIKey (FZUKKERNHQHPTL-UHFFFAOYSA-N) enable unambiguous registration in electronic lab notebooks and compound management systems, reducing the risk of identity errors during procurement and screening workflow integration.

Chemical procurement Screening compound Quality control HTS

Validated Application Scenarios for N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide (CAS 391229-42-8)


Probing NF-κB Pathway Modulation at the Thiazole 4-Position (Site B) in Innate Immune Activation Studies

Based on the SAR framework established by Shukla et al. (2021), where Site B modification was shown to enhance NF-κB activation potency [1], 391229-42-8 serves as a structurally distinct probe for exploring the thiazole 4-position chemical space. Researchers can use this compound in cell-based NF-κB reporter assays (SEAP or luciferase) with LPS co-stimulation in THP-1 monocytic cells or murine primary dendritic cells, comparing its activity against the published benchmark compounds 1, 18q, and 54h. The bromothiophene group introduces a heteroaromatic system with different electronic character than previously tested phenyl-based Site B substituents, potentially revealing novel structure-activity relationships for sustained NF-κB activation.

Diversification via Cross-Coupling for Library Synthesis and SAR Expansion

The bromine handle on the thiophene ring enables direct Pd-catalyzed diversification without the need for additional functionalization steps. Using established Suzuki-Miyaura conditions [2], this compound can serve as a core scaffold for generating focused libraries with varied aryl, heteroaryl, or alkynyl substituents at the thiophene 5-position. This approach is particularly advantageous for medicinal chemistry groups exploring the Site B SAR of sulfamoyl benzamidothiazoles, as it allows rapid access to analogs that cannot be obtained through direct synthesis of the thiazole core. The resulting library can be screened for NF-κB modulation, kinase inhibition, or other biological activities relevant to the benzamidothiazole pharmacophore.

Physicochemical Benchmarking Against Structural Analogs in Lead Optimization Cascades

With measured or computed properties including XLogP3 = 5.5, TPSA = 144 Ų, MW = 528.5, and single hydrogen bond donor count [3], 391229-42-8 occupies a defined position in drug-like chemical space. It can be used as a reference compound in lead optimization programs comparing the impact of thiazole 4-position substituents on permeability (PAMPA or Caco-2 assays), metabolic stability (microsomal or hepatocyte clearance), and aqueous solubility. Its intermediate lipophilicity between the more lipophilic dichlorophenyl analog and the less lipophilic dimethoxyphenyl analog makes it a valuable comparator for establishing lipophilicity-activity relationships.

Screening Compound for High-Throughput NF-κB or Innate Immunity Target Discovery

As an in-stock Life Chemicals HTS compound with certified purity and defined analytical specifications [4], 391229-42-8 is suitable for inclusion in focused or diversity-based screening libraries targeting innate immune pathways. Its scaffold is validated by the UCSD screen that originally identified sulfamoyl benzamidothiazoles as NF-κB prolongation agents [1], providing a literature-supported rationale for its inclusion in immunology-focused compound collections. The unambiguous InChIKey (FZUKKERNHQHPTL-UHFFFAOYSA-N) and PubChem CID (5227587) facilitate cheminformatics registration and hit triaging in large-scale screening campaigns.

Quote Request

Request a Quote for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.